Cas no 1694773-57-3 (2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3-methylpyrazole substituent at the ortho position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a building block for synthesizing heterocyclic compounds. The presence of both an aldehyde group and a fluorine atom enhances its utility in nucleophilic substitution and condensation reactions, enabling the formation of complex molecular frameworks. The pyrazole moiety further contributes to its potential biological activity, making it valuable in drug discovery. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde structure
1694773-57-3 structure
Product Name:2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No:1694773-57-3
MF:C11H9FN2O
MW:204.200365781784
CID:5711948
PubChem ID:108302438
Update Time:2025-05-20

2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1694773-57-3
    • 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
    • EN300-1292656
    • Benzaldehyde, 2-fluoro-6-(3-methyl-1H-pyrazol-1-yl)-
    • Inchi: 1S/C11H9FN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
    • InChI Key: VQMOQSUPGNSUHN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C=O)N1C=CC(C)=N1

Computed Properties

  • Exact Mass: 204.06989108g/mol
  • Monoisotopic Mass: 204.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 332.5±37.0 °C(Predicted)
  • pka: 0.07±0.12(Predicted)

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Additional information on 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Introduction to 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1694773-57-3)

2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1694773-57-3, represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure, featuring a benzaldehyde moiety conjugated with a fluoro-substituted benzene ring and a 3-methyl-1H-pyrazole unit, endows it with unique physicochemical properties and biological activities that make it an attractive candidate for further exploration.

The benzaldehyde core is a well-known pharmacophore in drug discovery, often employed in the synthesis of bioactive molecules due to its ability to interact with various biological targets. The introduction of a fluoro group at the 2-position of the benzene ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the 3-methyl-1H-pyrazole substituent adds another layer of complexity, potentially influencing both the electronic properties and the binding affinity of the molecule to biological receptors.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel compounds with potential therapeutic value. In this context, 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has been subjected to rigorous virtual screening and experimental validation to assess its efficacy in various disease models. Preliminary studies suggest that this compound exhibits notable activity against certain enzymatic targets, making it a candidate for further development into a drug candidate.

The synthesis of 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the fluoro group typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent coupling of the pyrazole moiety to the benzaldehyde scaffold necessitates careful consideration of reaction conditions to ensure high yield and purity. These synthetic challenges underscore the importance of innovative methodologies in the preparation of complex pharmaceutical intermediates.

One of the most compelling aspects of 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is its potential application in addressing unmet medical needs. Current research indicates that this compound may possess anti-inflammatory, antiviral, or anticancer properties, depending on its interaction with specific biological pathways. For instance, studies have shown that analogs containing fluoro-substituted benzene rings can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. Similarly, pyrazole derivatives have been explored for their ability to interfere with viral replication mechanisms.

The integration of structural biology and molecular modeling has further advanced our understanding of how 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde interacts with biological targets. High-resolution crystal structures of protein-ligand complexes have provided insights into the binding modes of this compound, enabling medicinal chemists to optimize its pharmacokinetic profile. By leveraging these structural insights, researchers can design derivatives with improved selectivity and reduced side effects.

In conclusion, 2-Fluoro-6-(3-methyl-1H-pyrazol-1-ybentaldehyde (CAS No. 1694773-57-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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